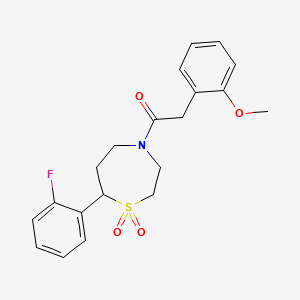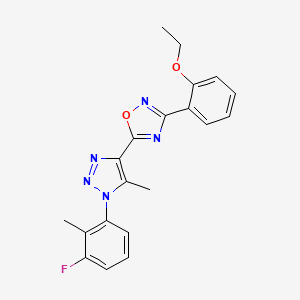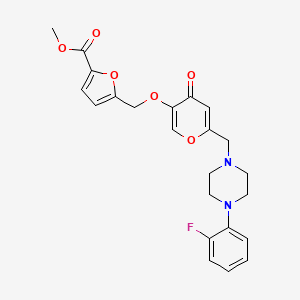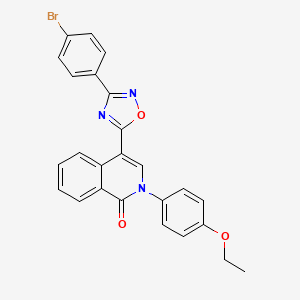![molecular formula C20H15N3O3 B2771070 N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide CAS No. 851095-40-4](/img/structure/B2771070.png)
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is a complex chemical compound with diverse applications in scientific research. It belongs to the class of organic compounds known as nitrofurans, which are compounds containing a furan ring .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of the corresponding hydrazide with different aldose sugars . Heterocyclization of the formed hydrazones affords the derived acyclic nucleoside analogues .Molecular Structure Analysis
The molecular structure of this compound is unique and complex. It has been studied using various spectroscopic techniques . The character of the H-1 orbital is of σ (bonding) type and that of the LUMO is of σ* (antibonding) type .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve various steps. For instance, it has been observed that introducing F, Cl or CF3 into the phenyl ring could improve the herbicidal activity .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For instance, the yield of a similar compound was found to be 75%, with a melting point of 295°C .Scientific Research Applications
Therapeutic Potency of 1,3,4-Oxadiazole Derivatives Research highlights the unique structural feature of the 1,3,4-oxadiazole ring, beneficial for effective binding with various enzymes and receptors in biological systems. This facilitates a broad spectrum of bioactivities. The development of 1,3,4-oxadiazole-based derivatives is a significant focus for scientists due to their high therapeutic potency across a range of medical conditions, including anticancer, antifungal, antibacterial, and more, underscoring their substantial developmental value in medicinal chemistry (Verma et al., 2019).
Diverse Biological Activities of Coumarin and Oxadiazole Derivatives Coumarin and oxadiazole derivatives are recognized for their wide range of biological activities, with the potential for further modification to enhance drug efficacy and potency. Their pharmacological properties vary based on substitution patterns, exhibiting activities such as anti-diabetic, anti-viral, anti-microbial, and anticancer effects. Specifically, suitably substituted 1,3,4-oxadiazole shows notable antimicrobial, anticancer, and other biological activities (Jalhan et al., 2017).
Role in Environmental Pollution Polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) are identified as emerging pollutants with toxicities comparable or higher than dioxins. Understanding the formation mechanisms and environmental fate of PBDD/Fs is critical. Although PBDD/Fs and dioxins behave similarly, their different environmental profiles suggest diverse sources and formation pathways, emphasizing the need for research to develop control strategies (Yang et al., 2021).
Bioactive Heterocyclic Compounds The significance of five-membered heterocycles, including furan and thiophene, in drug design is underscored by their role as structural units in bioactive molecules. These compounds exhibit a variety of pharmacological actions, with heteroaryl substituents playing a crucial role in medicinal chemistry, offering insights into the design of antiviral, antitumor, and other therapeutic agents (Ostrowski, 2022).
Synthetic and Pharmacological Aspects of Oxadiazoles The synthesis and pharmacological evaluation of oxadiazole derivatives, including their antibacterial, anti-inflammatory, and anticancer activities, are vital. Recent research focuses on oxadiazole as a biologically active unit in numerous compounds, highlighting its significance in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Mechanism of Action
Target of Action
The primary target of N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide is currently unknown. Similar compounds, such as nitrofurans, have been found to target proteins like aldose reductase . Aldose reductase plays a crucial role in the polyol pathway of glucose metabolism and has been implicated in complications of diabetes, such as cataracts and neuropathy .
Mode of Action
Based on its structural similarity to other furan-based compounds, it may interact with its target protein and modulate its activity, leading to changes in cellular processes .
Future Directions
Research into compounds like “N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide” is ongoing, with a focus on understanding their potential applications in various fields . Future research directions include studying their biological activities, developing innovative materials for industries, and exploring their potential as chemotherapeutic agents .
properties
IUPAC Name |
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O3/c24-18(21-20-23-22-19(26-20)16-12-7-13-25-16)17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13,17H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZRIPODMWSZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2770994.png)
![4-methoxy-3-[(4-methyl-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2770996.png)
![(E)-N'-[3,5-bis(pyridin-2-yl)-4H-1,2,4-triazol-4-yl]-N,N-dimethylmethanimidamide](/img/structure/B2770998.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)



![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)
![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)